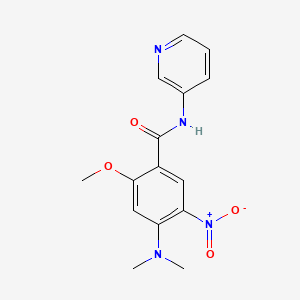![molecular formula C16H24N6O B5376650 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide](/img/structure/B5376650.png)
3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide, also known as IPP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential for use in the field of drug discovery.
Wirkmechanismus
The mechanism of action of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide is not fully understood, but it is believed to act by binding to specific targets and modulating their activity. It has been shown to inhibit the activity of several kinases, including AKT, which is involved in cell proliferation and survival. 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide has also been shown to modulate the activity of G protein-coupled receptors and ion channels, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Additionally, 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide has been shown to have cardioprotective effects and to reduce inflammation in animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide in lab experiments is its broad range of activity, which makes it a versatile tool for studying a variety of targets. Additionally, its relatively simple synthesis method and low cost make it an attractive option for researchers. However, one of the limitations of using 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide is its lack of specificity, which can make it difficult to determine the exact targets that are being modulated.
Zukünftige Richtungen
There are several future directions for research on 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide. One area of interest is the development of more specific analogs of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide that can target specific kinases or receptors. Additionally, there is interest in studying the long-term effects of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide on physiological processes, as well as its potential for use in combination therapies. Finally, there is interest in exploring the potential of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide for use in clinical trials for the treatment of various diseases.
Synthesemethoden
The synthesis of 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide involves a multi-step process that starts with the reaction of 5-isopropylpyrazolo[1,5-a]pyrimidine with 4-bromo-1-piperazine to produce 4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazine. This intermediate is then reacted with 3-bromopropionyl chloride to produce 3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide.
Wissenschaftliche Forschungsanwendungen
3-[4-(5-isopropylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]propanamide has been extensively studied for its potential use in the development of new drugs. It has been shown to have activity against a range of targets, including kinases, G protein-coupled receptors, and ion channels. This broad range of activity makes it a promising candidate for the development of drugs to treat a variety of diseases, including cancer, neurological disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-[4-(5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-12(2)13-11-16(22-15(19-13)3-5-18-22)21-9-7-20(8-10-21)6-4-14(17)23/h3,5,11-12H,4,6-10H2,1-2H3,(H2,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIUPKHYZIYWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=NN2C(=C1)N3CCN(CC3)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-fluorophenyl)-2-{[(2-pyrimidinylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5376581.png)

![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![3,5-bis[(2-pyridinylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5376597.png)
![2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5376602.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5376621.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5376632.png)

amino]-1-propen-1-yl}-N,N-dimethylaniline](/img/structure/B5376645.png)
![3-ethyl-5-(4-{2-[2-(3-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376647.png)
![2-methyl-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5376653.png)
![4-{1-cyano-2-[4-(methylthio)phenyl]vinyl}benzoic acid](/img/structure/B5376658.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(3-methoxyphenoxy)acetyl]piperidine](/img/structure/B5376661.png)
![1-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5376666.png)